![molecular formula C56H64O3S B13390282 Poly[(phenyl glycidyl ether)-co-formaldehyde]](/img/structure/B13390282.png)
Poly[(phenyl glycidyl ether)-co-formaldehyde]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly[(phenyl glycidyl ether)-co-formaldehyde] is a polymeric compound known for its unique properties and applications. It is a phenol-formaldehyde polymer glycidyl ether, also referred to as phenol-formaldehyde polymer, oxiranylmethyl ether . This compound is characterized by its strong oxidizing properties and high selectivity as a Lewis acid catalyst . It is commonly used in adhesives, structural and electrical laminates, coatings, and castings for high-temperature service .
Vorbereitungsmethoden
The synthesis of Poly[(phenyl glycidyl ether)-co-formaldehyde] involves a two-step process:
Phenol and Formaldehyde Reaction: Phenol reacts with formaldehyde (37% formaldehyde water solution) in the presence of a 35% hydrochloric acid catalyst to form bisphenol F.
Reaction with Epichlorohydrin: Bisphenol F (dihydroxyphenylmethane) then reacts with epichlorohydrin in the presence of sodium hydroxide to produce the liquid bisphenol F-type epoxy resin.
Analyse Chemischer Reaktionen
Poly[(phenyl glycidyl ether)-co-formaldehyde] undergoes various chemical reactions, including:
Oxidation: Acts as a strong oxidant.
Lewis Acid Catalysis: Functions as a highly selective Lewis acid catalyst.
Substitution Reactions: Reacts with various reagents under specific conditions to form different products.
Common reagents and conditions used in these reactions include hydrochloric acid, sodium hydroxide, and epichlorohydrin . Major products formed from these reactions include bisphenol F-type epoxy resins .
Wissenschaftliche Forschungsanwendungen
Poly[(phenyl glycidyl ether)-co-formaldehyde] has a wide range of scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Poly[(phenyl glycidyl ether)-co-formaldehyde] can be compared with other similar compounds such as:
Poly[(o-cresyl glycidyl ether)-co-formaldehyde]: Similar in structure but with different substituents.
Poly[(Bisphenol A-co-epichlorohydrin), glycidyl end-capped]: Another epoxy resin with different applications.
Tris(4-hydroxyphenyl)methane triglycidyl ether: Used in similar applications but with distinct properties.
Poly[(phenyl glycidyl ether)-co-formaldehyde] stands out due to its strong oxidizing properties and high selectivity as a Lewis acid catalyst .
Eigenschaften
Molekularformel |
C56H64O3S |
|---|---|
Molekulargewicht |
817.2 g/mol |
IUPAC-Name |
3-methoxybut-1-enylbenzene;3-methylsulfanylbut-1-enylbenzene;3-(4-phenylbut-3-en-2-yl)-1H-indene;3-(4-phenylbut-3-en-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C19H18.C15H18O2.C11H14O.C11H14S/c1-15(11-12-16-7-3-2-4-8-16)18-14-13-17-9-5-6-10-19(17)18;1-11(15(12(2)16)13(3)17)9-10-14-7-5-4-6-8-14;2*1-10(12-2)8-9-11-6-4-3-5-7-11/h2-12,14-15H,13H2,1H3;4-11,15H,1-3H3;2*3-10H,1-2H3 |
InChI-Schlüssel |
JYRRICCAWVGVHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=CC1=CC=CC=C1)C2=CCC3=CC=CC=C32.CC(C=CC1=CC=CC=C1)C(C(=O)C)C(=O)C.CC(C=CC1=CC=CC=C1)OC.CC(C=CC1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


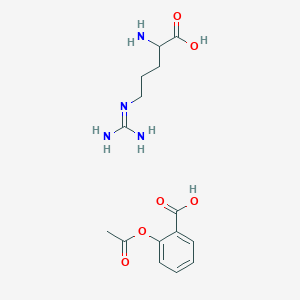

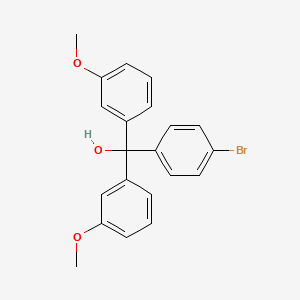
![5-fluoro-2-methyl-N-[1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride](/img/structure/B13390226.png)
![5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13390227.png)
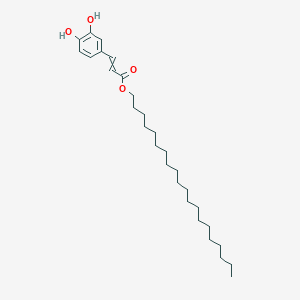
![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
![19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B13390244.png)
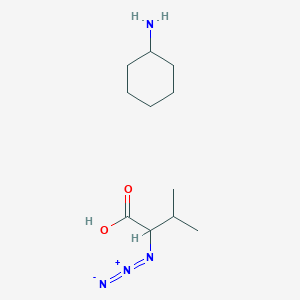

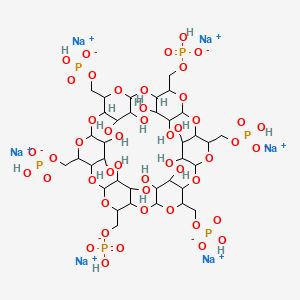

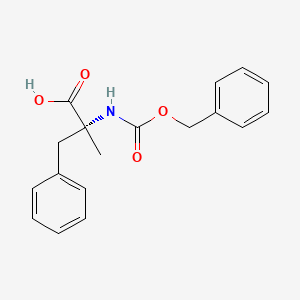
![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)
